molecular formula C4H10O3 B146131 1,2,4-Butanetriol CAS No. 3068-00-6

1,2,4-Butanetriol

Cat. No.: B146131
CAS No.: 3068-00-6
M. Wt: 106.12 g/mol
InChI Key: ARXKVVRQIIOZGF-UHFFFAOYSA-N
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Description

1,2,4-Butanetriol (BT) is a four-carbon polyol with hydroxyl groups at the 1, 2, and 4 positions (C₄H₁₀O₃). Its unique structure confers versatility in applications ranging from energetic materials to pharmaceuticals. BT is primarily synthesized via two routes:

  • Chemical synthesis: Traditional methods involve harsh conditions (high temperature/pressure) and petroleum-based feedstocks, resulting in low yields and high costs .
  • Biotechnological production: Engineered microbial pathways using glucose, xylose, or arabinose as substrates offer sustainable alternatives. Recent advances achieved titers up to 18 g/L and yields of 0.55 mol/mol xylose in Escherichia coli .

Key applications include:

  • Energetic plasticizers: BT is the precursor to this compound trinitrate (BTTN), a safer alternative to nitroglycerin due to lower volatility, higher thermal stability, and reduced shock sensitivity .
  • Polymers: BT enhances polyurethane foam elasticity and serves as a branching agent in biodegradable polyesters, improving tensile strength by 31% compared to linear polymers .
  • Pharmaceuticals: Optically active BT is a building block for cholesterol-lowering drugs (e.g., Crestor, Zetia) and anti-HIV agents like Amprenavir .
  • Specialty chemicals: BT improves ink formulations by balancing anti-feathering and penetrability .

Preparation Methods

Chemical Synthesis Methods

Catalytic Hydrogenation of Malic Esters

The hydrogenation of malic acid esters represents a cornerstone of BT production. As detailed in patents , this method involves reacting diesters of malic acid (e.g., diisopropyl or diisobutyl malate) with hydrogen over copper-containing catalysts under elevated temperatures (130–190°C) and pressures (100–300 bar). The fixed-bed reactor configuration minimizes gas-phase formation, enhancing selectivity toward BT. For instance, diethyl malate hydrogenation using copper chromite catalysts achieves yields of 50–70% in laboratory settings . Industrially, optimizing catalyst loading and solvent systems (e.g., tetrahydrofuran or alcohols) improves throughput, making this method scalable despite high energy demands .

Key Parameters:

  • Catalysts: Copper chromite, copper-zinc oxide.

  • Temperature: 140–160°C (optimal).

  • Pressure: 200–300 bar hydrogen partial pressure.

  • Solvents: Alcohols (e.g., methanol, ethanol) or ethers.

This process circumvents occupational hazards associated with mercury-based methods , though it requires costly starting materials and precise neutralization of acidic byproducts .

Hydroformylation of Glycidol

Hydroformylation of glycidol (2,3-epoxy-1-propanol) introduces a formyl group, followed by reduction to yield BT. The oxo intermediate, 4-hydroxy-2-methylpentanal, undergoes catalytic hydrogenation using Raney nickel or palladium catalysts . While this route avoids extreme pressures, glycidol’s scarcity and the multi-step nature of the synthesis limit its industrial adoption. U.S. Patent 4,410,744 notes that excess catalyst (1.5× stoichiometric) is necessary to maintain selectivity, further increasing costs .

Oxidation of Butynediol

Early methods oxidized 2-butyne-1,4-diol using mercuric oxide, producing BT via hydration . However, mercury toxicity and low yields (30–40%) rendered this approach obsolete for large-scale production . Contemporary variations employ safer oxidants, though scalability remains unproven.

Biotechnological Production

Microbial Pathways from Xylose and Arabinose

Genetically engineered Pseudomonas fragi and Escherichia coli convert D-xylose and D-arabinose into BT through decarboxylation of xylonic and arabinonic acids, respectively . P. fragi oxidizes D-xylose to D-xylonic acid, which E. coli decarboxylates to D-1,2,4-butanetriol. Similarly, D-arabinose yields L-BT via analogous steps . These pathways achieve enantiopure BT, critical for pharmaceutical applications like Crestor synthesis .

Recent Advances:

  • Metabolic Engineering: Overexpression of xylose dehydrogenase (XylB) and xylonolactonase (XylC) in E. coli boosted BT titers to 12.8 g/L from xylose .

  • Co-Culture Systems: Pairing P. putida (xylose oxidation) with E. coli (decarboxylation) enhanced yield by 37% .

Enzymatic Synthesis from Malate

A novel six-step pathway from malate was engineered in E. coli, enabling BT production from glucose . The pathway comprises:

  • Malate thiokinase: Converts malate to malyl-CoA.

  • Succinate-semialdehyde dehydrogenase: Produces succinate semialdehyde.

  • 4-Hydroxybutyrate dehydrogenase: Generates 4-hydroxybutyrate.

  • CoA-transferase: Activates 4-hydroxybutyrate.

  • Bifunctional aldehyde/alcohol dehydrogenase: Reduces intermediates to BT .

This approach achieved 0.8 g/L BT directly from glucose, showcasing potential for carbon-neutral production .

Utilization of Lignocellulosic Biomass

Corn cob hydrolysate, rich in xylose, was converted to BT (4.2 g/L) using recombinant E. coli BT-10 . Strain optimization (e.g., deleting competing pathways like pflB) improved yield by 15%, highlighting lignocellulose as a viable renewable feedstock .

Comparative Analysis of Methods

Method Yield Scalability Cost Sustainability
Malic ester hydrogenation50–70%IndustrialHighLow
Glycidol hydroformylation40–60%Pilot-scaleVery HighModerate
Microbial (xylose)12.8 g/LLab-scaleModerateHigh
Enzymatic (malate)0.8 g/LLab-scaleLowVery High

Chemical methods dominate industrially due to established infrastructure, whereas biotechnological routes, though nascent, offer greener alternatives with rising R&D investment .

Chemical Reactions Analysis

1,2,4-Butanetriol undergoes various chemical reactions:

Scientific Research Applications

Production Methods

1,2,4-Butanetriol can be synthesized through several methods:

  • Chemical Synthesis : Traditionally produced from petroleum-based feedstocks using sodium borohydride to reduce malic acid. However, this method generates harmful byproducts like borate salts .
  • Biotechnological Approaches : Recent advancements have focused on sustainable production methods using engineered microorganisms. For instance, researchers at Kobe University developed a method utilizing genetically modified yeast to ferment xylose derived from rice straw into this compound . This approach not only reduces environmental impact but also enhances yield efficiency.
  • Biosynthetic Pathways : Studies have explored biosynthetic routes from substrates like d-arabinose and glucose. A notable method involves constructing a synthetic pathway that enables the production of BT from malate through a series of enzymatic reactions .

Pharmaceutical Applications

This compound serves as a crucial precursor in the synthesis of various pharmaceutical compounds:

  • Drug Synthesis : It is utilized in creating antiviral medications and cholesterol-lowering drugs . Additionally, its biocompatibility makes it suitable for drug delivery systems where stability and interaction with active pharmaceutical ingredients are critical.
  • Energetic Materials : BT is important in producing energetic plasticizers such as this compound trinitrate (BTTN), which is used in military and industrial explosives. This application highlights its role in both civilian and defense sectors .

Material Science Applications

In materials science, this compound is employed to enhance the properties of various materials:

  • Plasticizers : It is used to produce plasticizers that improve flexibility and durability in polymers. Its incorporation into polyurethanes and other polymeric materials significantly enhances their mechanical properties.
  • Resins : The compound is also utilized in resin formulations where it contributes to improved thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the efficacy and potential of this compound in various applications:

StudyFocusFindings
Bamba et al. (2019)Sustainable ProductionDeveloped a metabolic engineering method for producing BT from biomass using engineered yeast strains .
Zhang et al. (2022)BiosynthesisConstructed a pathway for BT production from d-arabinose; highlighted potential for cost-effective synthesis using glucose .
Wang et al. (2014)Energetic MaterialsDemonstrated the production of BT from malate; emphasized its role as a precursor for explosives .

Mechanism of Action

The mechanism of action of 1,2,4-butanetriol involves its conversion into various derivatives that exert specific effects. For example, its conversion into butanetriol trinitrate involves the formation of a highly energetic compound used as a propellant . The molecular targets and pathways involved in its action depend on the specific derivative being studied.

Comparison with Similar Compounds

Glycerol (1,2,3-Propanetriol)

  • Structure : A three-carbon triol (C₃H₈O₃) with hydroxyls at positions 1, 2, and 3.
  • Synthesis : Primarily a biodiesel byproduct or via microbial fermentation.
  • Applications : Widely used in food, cosmetics, and pharmaceuticals (e.g., solvents, humectants).
  • Comparison :
    • BT’s four-carbon chain and asymmetric hydroxyl positions enable niche applications (e.g., BTTN synthesis), whereas glycerol’s shorter chain limits its use in explosives.
    • Glycerol production is cost-effective but less sustainable (dependent on biodiesel markets). BT’s biosynthetic routes offer greener alternatives .

Erythritol (1,2,3,4-Butanetetrol)

  • Structure : A four-carbon tetrol (C₄H₁₀O₄) with hydroxyls at all positions.
  • Synthesis : Produced via fermentation of glucose by Yarrowia lipolytica or other yeasts.
  • Applications : Low-calorie sweetener, food additive.
  • Comparison :
    • Erythritol’s additional hydroxyl group makes it highly hydrophilic but unsuitable for polymer modification or explosive precursors.
    • BT’s asymmetric hydroxyl arrangement allows stereoselective synthesis of pharmaceuticals, a feature erythritol lacks .

Trimethylolpropane (TMP)

  • Structure : Branched three-carbon triol (C₆H₁₄O₃).
  • Synthesis : Chemical synthesis from formaldehyde and butyraldehyde.
  • Applications : Branching agent in polyesters and polyurethanes.
  • Comparison :
    • BT outperforms TMP in polybutylene succinate (PBS) modification, increasing tensile strength by 31% at 1 mol% loading .
    • TMP’s branched structure limits its compatibility with linear polymer chains, whereas BT’s linear chain enhances material flexibility.

BTTN vs. Nitroglycerin

Property BTTN Nitroglycerin
Volatility Low High
Thermal Stability >200°C stable Degrades at 50–60°C
Shock Sensitivity Low High
Applications Propellants, plasticizers Explosives, angina treatment

BTTN’s superior safety profile and performance make it a preferred choice in military and industrial applications .

Data Table: Comparative Analysis of BT and Analogous Compounds

Compound Molecular Formula Hydroxyl Positions Synthesis Methods Key Applications Advantages Over BT/Disadvantages
1,2,4-BT C₄H₁₀O₃ 1, 2, 4 Biotech (glucose/xylose) BTTN, polymers, pharmaceuticals Base for comparison
Glycerol C₃H₈O₃ 1, 2, 3 Biodiesel byproduct Food, cosmetics, solvents Lower cost; less suited for explosives
Erythritol C₄H₁₀O₄ 1, 2, 3, 4 Microbial fermentation Sweetener, food additive More hydroxyls; different applications
TMP C₆H₁₄O₃ Branched Chemical synthesis Polymer branching agent BT improves polymer properties
Nitroglycerin C₃H₅N₃O₉ N/A (nitrate ester) Chemical synthesis Explosives, medical Higher volatility, less stable than BTTN

Biological Activity

1,2,4-Butanetriol (BT) is a triol compound that has garnered attention for its potential applications in pharmaceuticals, plastics, and as an energetic material. Its biological activity is primarily linked to its role as a precursor in the synthesis of various chemical compounds, including drugs and plasticizers. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, and applications.

Synthesis and Metabolic Pathways

This compound can be synthesized via various biological routes. Recent studies have demonstrated the production of BT from xylose using engineered strains of Saccharomyces cerevisiae and Escherichia coli. The metabolic pathway involves several enzymatic reactions:

  • Xylose Dehydrogenase : Converts xylose to xylonate.
  • Xylonate Dehydratase : Dehydrates xylonate to form 2-ketoacid.
  • 2-Ketoacid Decarboxylase : Decarboxylates the ketoacid to form butanetriol.
  • Alcohol Dehydrogenase : Reduces the aldehyde intermediate to butanetriol.

The optimization of these pathways has led to increased yields of BT. For instance, engineered E. coli strains have been reported to achieve production levels of up to 0.87 g/L BT after 48 hours of fermentation .

OrganismPathway DescriptionYield (g/L)
Saccharomyces cerevisiaeEngineered for xylose metabolism0.31
Escherichia coliCo-expressing full biosynthesis pathway0.87

Biological Activity and Applications

This compound exhibits several biological activities that make it valuable in various fields:

Pharmaceuticals :

  • BT serves as a synthetic intermediate for drugs and agricultural chemicals. Its derivatives are used in the synthesis of 3-hydroxytetrahydrofuran and 3-hydroxypyrrolidine .

Plasticizers :

  • It is utilized in producing energetic plasticizers such as this compound trinitrate (BTTN), which is used in propellant formulations .

Biocatalysis :

  • The enzymatic pathways for BT production highlight its potential for biotechnological applications. Studies have shown that metabolic engineering can significantly enhance BT yields from renewable resources like lignocellulosic biomass .

Case Studies

  • Production Optimization in Saccharomyces cerevisiae :
    • A study focused on optimizing BT production by manipulating the NADH/NADPH balance within engineered yeast strains. This resulted in improved conversion rates from xylose to BT, demonstrating the importance of metabolic engineering in bioprocesses .
  • Biosynthesis from d-Arabinose :
    • Research highlighted a novel biosynthetic route for BT from d-arabinose using recombinant strains of E. coli. This method showcased a significant improvement in yield through strategic genetic modifications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2,4-butanetriol, and how do their environmental impacts compare?

  • Methodological Answer : The traditional synthesis involves reducing esterified malic acid using NaBH₄, yielding ~75–82% but generating borate salts as byproducts, which pose environmental and cost challenges . Biological pathways using engineered E. coli or D-xylose as a substrate offer greener alternatives, though yields and pathway efficiency require optimization . Comparative life-cycle analysis (LCA) is recommended to quantify environmental trade-offs between chemical and biological methods.

Q. How can this compound be quantified in complex mixtures, such as biodiesel or biological extracts?

  • Methodological Answer : Gas chromatography (GC) with pyridine-based standards, such as ASTM D6584 or EN 14105 protocols, is widely used. For example, solutions containing 80–1000 µg/mL of (S)-(-)-1,2,4-butanetriol in pyridine serve as internal standards for glycerol and triglyceride analysis in biodiesel . Mass spectrometry (MS) coupled with GC enhances sensitivity for trace detection in biological samples .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic, flammable, and a mild eye/skin irritant (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2). Use inert atmospheres (e.g., nitrogen) to prevent moisture absorption, store in glass containers with fused cones, and employ fume hoods for pyridine-containing solutions .

Advanced Research Questions

Q. How can metabolic bottlenecks in heterologous this compound biosynthesis pathways be resolved?

  • Methodological Answer : Engineered E. coli pathways often face redox imbalance due to competing NADPH/NADH demands. Modular pathway optimization, including overexpression of malate dehydrogenase (MDH) and deletion of competing enzymes (e.g., lactate dehydrogenase), improved yields in glucose-fed systems . Flux balance analysis (FBA) and CRISPRi-mediated gene silencing are effective for identifying and mitigating bottlenecks .

Q. What strategies address contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies arise from variations in substrate purity, catalytic conditions (e.g., NaBH₄ activity), or analytical calibration. Rigorous statistical validation (e.g., ANOVA for batch comparisons) and standardized reporting of reaction parameters (temperature, pH, catalyst loading) are essential. For example, malate ester reduction yields vary by 7% due to esterification efficiency versus biological routes .

Q. How does stereochemistry influence this compound’s reactivity and applications?

  • Methodological Answer : Enantiomers like (R)-(+)- and (S)-(-)-1,2,4-butanetriol exhibit distinct reactivities in chiral synthesis. For instance, (S)-(-)-isomer is a precursor for cholesterol-lowering drugs (e.g., Zetia), requiring enantioselective GC or HPLC with chiral columns (e.g., β-cyclodextrin phases) for analysis . Kinetic resolution using lipases or asymmetric hydrogenation can enhance enantiomeric excess (ee) .

Q. What thermodynamic and kinetic factors govern this compound’s acetalization reactions?

  • Methodological Answer : Acetal formation is exothermic (ΔH < 0) but limited by steric hindrance from the triol structure. Pseudo-first-order kinetics models show reaction rates depend on catalyst type (e.g., p-toluenesulfonic acid vs. zeolites) and solvent polarity. In-situ FTIR or NMR monitors intermediate formation .

Q. Why is this compound trinitrate (BTTN) preferred over nitroglycerin in propellants, and how can its stability be enhanced?

  • Methodological Answer : BTTN’s branched structure reduces sensitivity to shock and thermal degradation compared to nitroglycerin. Stabilization strategies include adding urea derivatives or purifying precursor this compound to <10 ppm residual acids, which accelerate decomposition .

Properties

IUPAC Name

butane-1,2,4-triol
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InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2
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InChI Key

ARXKVVRQIIOZGF-UHFFFAOYSA-N
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Canonical SMILES

C(CO)C(CO)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID8044416
Record name 1,2,4-Butanetriol
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Molecular Weight

106.12 g/mol
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Physical Description

Colorless to yellow liquid, miscible in water; [MSDSonline]
Record name 1,2,4-Butanetriol
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CAS No.

3068-00-6
Record name 1,2,4-Butanetriol
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Synthesis routes and methods I

Procedure details

Into a 1-liter flask provided with a distilling column, 12 g (0.2 mol) of ethylene glycol, 41 g (0.4 mol) of diethylene glycol, 53 g (0.5 mol) of 1,2,4-butane triol, 450 g (5.0 mol) of dimethyl carbonate and 0.5 g (0.003 mol) of a 28 wt % methanol solution of sodium methoxide were charged, and heated under ordinary pressure at 110 to 150° C. for 8 hours to remove the methanol produced during the reaction from the mixture by evaporation. Thereafter, by elevating the temperature up to 180° C. under reduced pressure, the residual dimethyl carbonate was removed by evaporation.
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Synthesis routes and methods II

Procedure details

A nutrient medium (100 ml, pH 7.2) consisting of polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) were poured into an Erlenmeyer flask (500 ml) with a baffle and the flask was sterilized at 121° C. for 15 minuets. Previously, Pseudomonas sp. DS-K-436-1 were made stationary incubation in the agar medium (pH 7.2) containing polypeptone (1.0%), yeast extract (1.0%) and glycerin (1.0%) at 30° C. for 24 hours to prepare seed strains and a loopful of the strains was seeded to the above medium. The culture medium was cultivated with agitation (125 rpm) at 30° C. for 24 hours. After the cultivation, the culture broth was taken out, the cells were collected by centrifugation and washed three times by phosphate buffer (20 m M, pH 7.2) containing magnesium sulfate (2 mM) to prepare resting cells. The cells were suspended in the phosphate buffer containing 1.0% of calcium carbonate in an Erlenmeyer flask (500 ml) equipped with a baffle. To the suspension was added 1 ml of racemic 4-chloro-1,3-butanediol and the mixture was reacted at 30° C. under stirring. At that time the remaining amount of racemic 4-chloro-1,3-butanediol was measured with gas chromatography (column support: PEG20M, 60-80 mesh) to be 35% in the remaining ratio. After the reaction, the reaction mixture was concentrated to about 1 ml and extracted with ethanol. The extract was dried over magnesium sulfate and the solvent was removed in vacuo to give 368 mg of 4-chloro-1,3-butanediol and 590 mg of 1,2,4-butanetriol. The identification and determination of these compounds was made by subjecting to the above gas chromatography and GC-MS.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,2,4-Butanetriol
1,2,4-Butanetriol
Reactant of Route 3
1,2,4-Butanetriol
Reactant of Route 5
1,2,4-Butanetriol
Reactant of Route 6
1,2,4-Butanetriol

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